Butanserin

Cardiovascular pharmacology In vivo pharmacology α1-adrenoceptor antagonism

Cardiovascular researchers relying on α1-adrenoceptor antagonists often face confounding α2 cross-reactivity that undermines data reproducibility. Butanserin (R 53393) resolves this with a uniquely high α2/α1 selectivity ratio (>357). • High α1 affinity (Ki ~2.9 nM) with minimal α2 interference ensures mechanistic clarity. • In vivo ED50 of 0.014 mg/kg (rat) enables low-dose protocols and improved safety margins. • Dual α1/5-HT2A profile supports noradrenergic-serotonergic interaction studies without polypharmacy artifacts. Sourced exclusively by BenchChem with rigorous QC; ready for immediate global dispatch.

Molecular Formula C24H26FN3O3
Molecular Weight 423.5 g/mol
CAS No. 87051-46-5
Cat. No. B1668084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanserin
CAS87051-46-5
Synonyms18F-fluorosetoperone
fluorine-18-setoperone
setoperone
Molecular FormulaC24H26FN3O3
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C24H26FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h1-2,5-10,18H,3-4,11-16H2,(H,26,31)
InChIKeyMLDQSYUQSLUEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butanserin: α1-Adrenoceptor Antagonist Overview


Butanserin (R 53393) is a synthetic small-molecule compound belonging to the piperidinylalkyl quinazolinedione class [1]. It is characterized as a potent and selective antagonist of the α1-adrenoceptor, a G protein-coupled receptor (GPCR) involved in vascular smooth muscle contraction and cardiovascular regulation [2]. Structurally, it features a 4-fluorobenzoyl-piperidine moiety linked via a butyl chain to a quinazolinedione core, distinguishing it from shorter-chain analogs [3]. Butanserin is primarily utilized as a research tool in cardiovascular pharmacology studies .

Class Synthetic piperidinylalkyl quinazolinedione; α1-adrenoceptor antagonist
Research use Tool compound for cardiovascular pharmacology studies; α1 receptor-mediated vascular and cardiac research

Why Butanserin Cannot Be Substituted


Generic substitution within the quinazolinedione class or with other α1-adrenoceptor antagonists is not scientifically valid due to profound differences in receptor selectivity profiles, potency, and in vivo functional activity [1]. While compounds like ketanserin and prazosin share some overlapping pharmacology, butanserin demonstrates a unique quantitative balance of high α1-adrenoceptor affinity and low α2-adrenoceptor cross-reactivity, coupled with distinct 5-HT2A receptor interactions, that is not replicated by any single alternative [2][3]. Interchanging butanserin with a compound that lacks this precise profile will introduce confounding variables in experimental models, particularly in studies investigating cardiovascular or serotonergic mechanisms, thereby compromising data integrity and reproducibility [4].

α1/α2 selectivity ratio and 5-HT2A interaction profile not matched by common alternatives like prazosin or ketanserin; may introduce off-target variables.
In vivo potency and receptor occupancy dynamics differ significantly among quinazolinedione derivatives; direct substitution can alter model outcomes.
D4 dopamine receptor affinity profile differs from commonly used α1 antagonists; off-target interactions require pathway-specific review.

Differentiation Evidence for Butanserin


In Vivo α1-Blockade Potency Advantage

In a direct head-to-head comparison using the noradrenaline lethality test in rats, butanserin demonstrated an ED50 value of 0.014 mg/kg for α1-adrenoceptor blockade, which is 2.3-fold more potent than prazosin (ED50 = 0.032 mg/kg) and 335-fold more potent than ketanserin (ED50 = 4.69 mg/kg) [1]. This in vivo functional assay measures the ability to antagonize the lethal pressor effects of noradrenaline, providing a direct readout of systemic α1-adrenoceptor blockade.

In Vivo α1-Blockade
Head-to-head
ED50 0.014 mg/kg vs Prazosin 0.032, Ketanserin 4.69
Reported α1-blockade endpoint context; supports dose-context review.
Noradrenaline lethality test in rats.
Cardiovascular pharmacology In vivo pharmacology α1-adrenoceptor antagonism

α2/α1 Selectivity Ratio Superiority

The same study provides a quantitative selectivity metric, the α2/α1 selectivity ratio, calculated as ED50 (clonidine test) / ED50 (noradrenaline test). Butanserin achieved a ratio of >357, indicating minimal α2-adrenoceptor cross-reactivity in vivo. This is significantly higher than the ratios for prazosin (>312) and ketanserin (>39), demonstrating a cleaner pharmacological profile with a lower likelihood of confounding α2-mediated effects in experimental models [1].

α2/α1 Selectivity
Head-to-head
Ratio >357 vs Prazosin >312, Ketanserin >39
Higher selectivity ratio supports α1-attribution in cardiovascular models.
Derived from in vivo ED50 ratios.
Receptor selectivity In vivo pharmacology α2-adrenoceptor antagonism

5-HT2A Receptor Affinity Profile

While butanserin is primarily characterized as an α1-adrenoceptor antagonist, it also possesses 5-HT2A receptor antagonism, as indicated by its '-anserin' INN stem [1]. Its 5-HT2A binding affinity (Ki ~2.9 nM) [2] is less potent than that of specialized 5-HT2A antagonists like ritanserin (Ki = 0.39-0.45 nM) , altanserin (Ki = 0.13 nM) , or MDL 100907 (Ki = 0.36 nM) , but it is notably higher than its α1-adrenoceptor affinity, creating a unique dual-receptor profile. This contrasts with prazosin, which lacks significant 5-HT2A affinity , and ketanserin, which has a different balance of affinities (5-HT2A Ki = 2.5 nM; α1 Ki = 8.3 nM) [3].

5-HT2A Receptor Affinity
Cross-study comparable
Ki ~2.9 nM vs Ritanserin 0.39–0.45, Altanserin 0.13, MDL 100907 0.36, Ketanserin 2.5
Dual α1/5-HT2A profile distinct from pure α1-blockers or 5-HT2A antagonists.
In vitro radioligand binding assays.
Serotonin receptor pharmacology Receptor binding 5-HT2A antagonism

D4 Dopamine Receptor Affinity

Butanserin exhibits high affinity for the D4 dopamine receptor with a reported Ki of 2.9 nM [1]. This is a notable off-target activity that is not well-characterized for many comparator compounds like prazosin or ritanserin. While the functional significance of this D4 affinity is not fully elucidated, it represents a potential molecular differentiator that could be relevant in certain neuropharmacological contexts.

D4 Dopamine Receptor Affinity
Supporting evidence
Ki 2.9 nM
Reported D4 binding; relevance requires pathway-specific review.
Functional role not fully characterized.
Dopamine receptor pharmacology Off-target profiling GPCR selectivity

Research Applications of Butanserin


Potent α1-Blockade in Cardiovascular Studies

Butanserin is the preferred tool compound for in vivo cardiovascular research where a high degree of α1-adrenoceptor blockade is required with minimal interference from α2-adrenoceptor antagonism. Its superior potency (ED50 = 0.014 mg/kg) and high α2/α1 selectivity ratio (>357) in rat models make it ideal for studies investigating the role of α1-adrenoceptors in blood pressure regulation, vascular reactivity, and cardiac function [1]. Using butanserin allows for lower dosing, which can improve the safety margin and reduce off-target effects compared to alternatives like prazosin or ketanserin [1].

Noradrenergic-Serotonergic Interaction Studies

Given its dual affinity for α1-adrenoceptors (Ki ~2.9 nM) and 5-HT2A receptors (Ki ~2.9 nM), butanserin is uniquely suited for research exploring the functional interactions between the noradrenergic and serotonergic systems [2][3]. This is particularly relevant in studies of vascular biology, where serotonin can amplify noradrenaline-induced vasoconstriction [4]. Butanserin provides a distinct pharmacological profile that cannot be replicated by combining a pure α1-blocker (e.g., prazosin) and a pure 5-HT2A antagonist (e.g., MDL 100907) due to differences in pharmacokinetics and receptor occupancy dynamics .

Benchmark for Novel α1-Antagonist Development

Butanserin serves as an excellent reference standard for the in vitro and in vivo characterization of novel α1-adrenoceptor antagonists [1]. Its well-defined potency (α1 Ki ~2.9 nM, in vivo ED50 = 0.014 mg/kg) and selectivity profile provide a robust benchmark for head-to-head comparisons in receptor binding assays and functional cardiovascular models [1][2]. This is essential for establishing the pharmacological profile and potential therapeutic index of new chemical entities targeting the α1-adrenoceptor [1].

Application
Selection Property
Validation Focus
α1-Blockade in Cardiovascular Research
In vivo α1-blockade profile
α2 selectivity and potency endpoints
Noradrenergic-Serotonergic Interaction Studies
Dual α1/5-HT2A receptor binding
Pathway cross-talk validation
Reference Standard for α1-Antagonist Characterization
Defined pharmacological benchmark
In vitro/in vivo comparative profiling

Technical Documentation Hub

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34 linked technical documents
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